1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea is an organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety and a furan ring linked through a urea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Intermediate:
Preparation of the Furan Intermediate:
Coupling Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and yields.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in studying biological pathways and interactions.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea: Similar structure but with a different position of the furan ring.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-3-yl)propan-2-yl)urea: Contains a thiophene ring instead of a furan ring.
Uniqueness:
Structural Features: The combination of benzo[d][1,3]dioxole and furan rings linked through a urea bridge is unique.
Reactivity: Exhibits distinct reactivity patterns compared to similar compounds, making it valuable for specific applications.
This comprehensive overview highlights the significance of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea in various scientific and industrial fields. Its unique structure and reactivity make it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(furan-3-yl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(6-11-4-5-19-8-11)16-15(18)17-12-2-3-13-14(7-12)21-9-20-13/h2-5,7-8,10H,6,9H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATTUQHGYCHJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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